molecular formula C9H5F5O3 B13906150 Methyl (pentafluorophenoxy)acetate CAS No. 21417-50-5

Methyl (pentafluorophenoxy)acetate

Cat. No.: B13906150
CAS No.: 21417-50-5
M. Wt: 256.13 g/mol
InChI Key: JTMQMYXZZAWRJH-UHFFFAOYSA-N
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Description

Methyl (pentafluorophenoxy)acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a pentafluorophenoxy group attached to a methyl acetate moiety, making it unique due to the presence of fluorine atoms, which can significantly alter its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (pentafluorophenoxy)acetate can be synthesized through the esterification of pentafluorophenol with methyl chloroacetate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted esterification has also been explored to optimize reaction conditions, reduce reaction times, and improve overall yield .

Chemical Reactions Analysis

Types of Reactions

Methyl (pentafluorophenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Hydrolysis: Pentafluorophenol and methyl acetate.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted phenoxyacetates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl (pentafluorophenoxy)acetate involves its interaction with various molecular targets. The pentafluorophenoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Properties

CAS No.

21417-50-5

Molecular Formula

C9H5F5O3

Molecular Weight

256.13 g/mol

IUPAC Name

methyl 2-(2,3,4,5,6-pentafluorophenoxy)acetate

InChI

InChI=1S/C9H5F5O3/c1-16-3(15)2-17-9-7(13)5(11)4(10)6(12)8(9)14/h2H2,1H3

InChI Key

JTMQMYXZZAWRJH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=C(C(=C(C(=C1F)F)F)F)F

Origin of Product

United States

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